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Indium acetate

Quantum Dots Nanocrystal Synthesis Photoluminescence

Researchers synthesizing ITO films or quantum dots often face batch inconsistency due to undefined indium content in precursor salts. Indium acetate resolves this with certified indium content (43-45.5% In) and 99.99% purity, enabling reproducible stoichiometric control. • 40% photoluminescence QY in AIS/ZnS nanocrystals vs. 31% with chloride precursors • Clean thermal decomposition to In₂O₃ below 500°C for thin-film deposition • Defined purity grades (Standard, Premium, Premium Plus) for batch-to-batch reproducibility. In stock for immediate global shipping.

Molecular Formula C2H4InO2
Molecular Weight 174.87 g/mol
CAS No. 25114-58-3
Cat. No. B1581389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium acetate
CAS25114-58-3
Molecular FormulaC2H4InO2
Molecular Weight174.87 g/mol
Structural Identifiers
SMILESCC(=O)O.[In]
InChIInChI=1S/C2H4O2.In/c1-2(3)4;/h1H3,(H,3,4);
InChIKeyLGHOYKSQIQISBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indium Acetate Properties and Precursor Role


Indium acetate [In(CH₃COO)₃] is an indium(III) carboxylate salt that serves as a critical molecular precursor for synthesizing indium-containing functional materials, particularly indium oxide (In₂O₃), indium tin oxide (ITO) transparent conductive films, and ternary chalcogenide semiconductors for optoelectronics [1]. The compound is commercially available in multiple purity grades (up to 99.999% trace metals basis) and exhibits solubility in water, acetic acid, and mineral acids, enabling solution-based processing routes including sol-gel, spray pyrolysis, and wet-chemical nanocrystal synthesis . Its thermal decomposition yields In₂O₃ through a multistep pathway involving intermediate basic acetate species, with oxide formation occurring at moderate temperatures amenable to thin-film deposition processes [2].

1
Solution-processing compatible: dissolves in water, acetic acid, and mineral acids for sol-gel, spray pyrolysis, and wet-chemical routes.
2
Defined indium content with grade-specific tolerance supports precise stoichiometric control in multi-component synthesis.
3
Thermal decomposition to In₂O₃ proceeds via basic acetate intermediate at moderate temperatures, suitable for thin-film deposition workflows.

Indium Acetate Substitution Limitations


Direct substitution among indium precursor salts (acetate, chloride, nitrate, acetylacetonate) is scientifically unsound because each precursor species imposes distinct decomposition chemistry, counterion effects, and coordination behavior that propagate into the final material's structural, optical, and electronic properties [1]. Unlike simple stoichiometric equivalence, the choice of counterion fundamentally alters nucleation kinetics, grain morphology, impurity incorporation, and defect chemistry in the resulting films or nanocrystals [2]. The acetate ligand, in particular, exhibits a unique thermal decomposition pathway involving the intermediate formation of basic acetate species [InOH(CH₃COO)₂] and acetone evolution, which differs mechanistically from the direct oxide formation from nitrate decomposition or the ligand combustion pathway of acetylacetonate [3]. These differences manifest as measurable variations in crystallite size, surface roughness, carrier concentration, photoluminescence quantum yield, and photostability—parameters that directly govern device performance and cannot be recovered through downstream processing adjustments [4].

Target
Indium Acetate
Decomposes via basic acetate intermediate with acetone evolution.
Acetate ligand influences nucleation and grain morphology in films and nanocrystals.
Actual indium content varies by grade (basic acetate composition).
Other Indium Salts
Chloride / Nitrate / Acetylacetonate
Different decomposition pathways (direct oxide formation or ligand combustion) may alter defect chemistry.
Film morphology, surface roughness, and grain size may not replicate acetate-derived characteristics.
Quantum yield, emission wavelength, and junction electrostatics may shift depending on counterion.

Indium Acetate Evidence-Based Selection


Core/Shell Quantum Yield in AIS/ZnS Nanocrystals

In the heat-up synthesis of Ag–In–S (AIS) nanocrystals and their ZnS core/shell structures, the choice of indium precursor directly determines the photoluminescence quantum yield (QY). AIS/ZnS core/shell nanocrystals synthesized using indium acetate achieve approximately 40% QY, whereas those synthesized under identical conditions using indium chloride as the indium source plateau at approximately 31% QY [1]. This 9-percentage-point absolute difference represents a relative QY enhancement of approximately 29% for the acetate-derived nanocrystals. Notably, the uncoated AIS core nanocrystals from indium acetate exhibit lower QY (15%) compared to the chloride-derived cores (31%), indicating that the acetate ligand uniquely facilitates a more efficient ZnS shell passivation process, ultimately yielding superior final optical performance [1].

AIS/ZnS Quantum Yield
Head-to-head
~40% QY (acetate) vs ~31% QY (chloride)
Reported higher QY for acetate-derived core/shell via improved ZnS passivation.
Results under heat-up synthesis at 175°C; protocol-specific verification advised.
Quantum Dots Nanocrystal Synthesis Photoluminescence Optoelectronics

Emission Wavelength in AIS Nanocrystals

The indium precursor species exerts direct control over the emission wavelength of Ag–In–S (AIS) nanocrystals synthesized via the heat-up method. When indium acetate is employed as the indium source, the resulting AIS nanocrystals exhibit photoluminescence peak wavelengths in the range of 596–604 nm (orange-red emission) [1]. In contrast, AIS nanocrystals synthesized using indium chloride under otherwise identical conditions display significantly red-shifted emission with peak wavelengths between 641–660 nm (deep red) [1]. This wavelength difference of approximately 45–60 nm is attributed to precursor-dependent variations in nanocrystal composition, size distribution, and surface defect states during nucleation and growth. The acetate-derived nanocrystals provide access to a distinct spectral region that cannot be achieved with the chloride precursor under the same synthetic protocol.

Emission Wavelength
Head-to-head
596–604 nm (acetate) vs 641–660 nm (chloride)
Acetate precursor shifts emission to orange-red; chloride gives deep red under identical conditions.
Spectral tuning is precursor-dependent; verify in target QD architecture.
Quantum Dots Spectral Tuning Nanocrystal Synthesis Photoluminescence

Space Charge Region in CuInSe₂ Films

In the aqueous spray pyrolysis deposition of CuInSe₂ (CISe) thin films followed by selenization, the indium precursor salt significantly influences both film morphology and electrical junction characteristics. Mott-Schottky analysis reveals that films deposited from indium acetate precursor exhibit a narrower space charge region width compared to those prepared from either indium chloride or indium nitrate precursors under identical deposition and selenization conditions [1]. Concurrently, morphological analysis shows that indium acetate-derived films develop rough surfaces with very small grain size, in contrast to the highly compact films with large grains (500–1000 nm) obtained from indium chloride and the low-grain-size films from indium nitrate [1]. All films maintain p-type conductivity with carrier concentrations in the range of ~10¹⁷ to ~10¹⁹ cm⁻³ across all precursors [1].

CISe Space Charge Region
Head-to-head
Narrower space charge region; smaller grain size vs chloride/nitrate
Precursor choice modifies junction electrostatics and film morphology in spray-pyrolyzed CISe.
Mott-Schottky analysis; p-type conductivity retained across all precursors.
Thin-Film Photovoltaics CuInSe₂ Spray Pyrolysis Semiconductor Processing

CsPbBr₃ Perovskite QD Surface Passivation

Indium acetate functions as an effective surface passivation agent for all-inorganic cesium lead halide perovskite quantum dots. When CsPbBr₃ quantum dots are treated with indium acetate to passivate surface defects, the resulting material exhibits a remarkably narrow photoluminescence emission with a full width at half maximum (FWHM) of 19 nm [1]. This narrow linewidth indicates high size monodispersity and excellent suppression of surface trap states. The same study demonstrates that indium acetate passivation preserves high photoluminescence intensity while enabling subsequent embedding in ethylene-vinyl acetate copolymer films for flexible device applications [1]. While this study does not directly compare multiple indium precursors, the quantitative FWHM value establishes a benchmark for passivation efficacy that serves as a reference point against alternative surface treatments.

CsPbBr₃ Passivation FWHM
Reported
19 nm FWHM
Narrow emission benchmark for indium acetate passivation of perovskite QDs.
Baseline for surface defect suppression; comparative data with other passivants not available.
Perovskite Quantum Dots Surface Passivation CsPbBr₃ Light-Emitting Diodes

Thermal Decomposition Pathway to Indium Oxide

Thermogravimetry-differential thermal analysis coupled with mass spectrometry (TG-DTA-MS) reveals that indium acetate undergoes a unique multistep thermal decomposition pathway distinct from other indium precursors. The decomposition proceeds by initial evolution of water vapor and acetic acid, followed by gas evolution of acetone and carbon dioxide at higher temperatures [1]. The compound was estimated to exist as InOH(CH₃COO)₂ (basic acetate) during decomposition [1]. In air atmosphere, the process terminates slightly earlier due to an exothermic mass loss accompanying rapid evolution of acetone, water vapor, and carbon dioxide, with the combustion heat of acetone accelerating the thermal decomposition [1]. US Patent 6027673 further documents that indium acetate decomposes cleanly to generate indium oxide particles at temperatures below 500°C in aqueous aerosol processes, enabling environmentally benign oxide formation [2].

Decomposition Pathway
Class-level
Multistep: basic acetate intermediate → acetone + CO₂
Unique decomposition chemistry may influence process atmosphere and film purity.
TG-DTA-MS evidence; activation energies available under γ-irradiation.
Thermal Decomposition Indium Oxide Films TG-DTA-MS Precursor Chemistry

Purity Grades and Indium Content Specifications

Commercial indium acetate is supplied in multiple controlled purity grades with specified indium content ranges that enable precise stoichiometric control in synthesis. Standard grade indium acetate (basic acetate composition) contains 43% indium by weight (±1.5% tolerance) . Premium grade specifications tighten this to 45% indium (±0.5%), while Premium Plus grade achieves 45.5% indium (±0.5%) . For ultra-trace analysis applications, indium acetate is available at 99.99% purity (trace metal basis) with an assay range of 35.3% to 43.3% indium as determined by complexometric titration . The basic acetate composition of standard commercial grades (InOH(CH₃COO)₂) differs from the nominal stoichiometric formula In(CH₃COO)₃, resulting in higher indium content per unit mass—a specification that directly affects precursor weighing calculations for precise reaction stoichiometry.

Purity & In Content
Supporting
Standard: 43% In; Premium: 45% In; Ultra-trace: 99.99% purity
Grade selection depends on stoichiometric sensitivity and impurity tolerance.
Verify certified indium content per lot; basic acetate composition assumed.
Precursor Purity Trace Metal Analysis Procurement Specification Quality Control

Indium Acetate Applications


Cadmium-Free Quantum Dots for Displays

For synthesis of Ag–In–S/ZnS (AIS/ZnS) core/shell nanocrystals targeting display applications, indium acetate is the empirically superior indium precursor when maximum photoluminescence quantum yield is the primary performance metric. Direct comparative studies demonstrate that AIS/ZnS nanocrystals prepared with indium acetate achieve approximately 40% QY compared to 31% QY for indium chloride-derived nanocrystals under identical heat-up synthesis conditions [1]. Additionally, acetate-derived AIS cores exhibit orange-red emission (596–604 nm) while chloride-derived cores emit at 641–660 nm, providing spectral differentiation that may be advantageous for specific color gamut requirements [1]. Procurement of indium acetate is indicated when the application demands high-brightness, cadmium-free quantum dots with emission in the orange-red spectral region for LED backlighting or electroluminescent displays.

Perovskite Quantum Dot Surface Passivation

Indium acetate serves as an effective metal-organic passivation agent for reducing surface defect density in all-inorganic CsPbBr₃ perovskite quantum dots. Treatment with indium acetate yields photoluminescence emission with a narrow full width at half maximum (FWHM) of 19 nm while maintaining high luminescence intensity [1]. This narrow linewidth is critical for achieving high color purity in perovskite-based light-emitting diodes and display technologies. The passivation strategy using indium acetate has been further validated through integration into flexible ethylene-vinyl acetate copolymer composite films that preserve luminescent properties and demonstrate application potential in white light-emitting diodes and silicon solar cell efficiency enhancement [1]. Procurement of high-purity indium acetate is warranted for research and development efforts focused on stabilizing perovskite quantum dot photoluminescence.

Indium Oxide and ITO Thin-Film Deposition

Indium acetate is a preferred precursor for indium oxide (In₂O₃) and indium tin oxide (ITO) thin films when the deposition process requires water-soluble precursors with clean, low-temperature decomposition characteristics. TG-DTA-MS analysis confirms that indium acetate decomposes to In₂O₃ through a pathway involving basic acetate intermediate formation and acetone evolution, with decomposition completing below 500°C in air atmosphere [1]. US Patent 6027673 specifically claims the use of indium acetate as an indium oxide aerosol precursor, noting its water solubility enables environmentally benign solvent systems and its ability to cleanly generate indium oxide particles at temperatures below 500°C [2]. In CuInSe₂ photovoltaic absorber layers, indium acetate-derived films exhibit a narrower space charge region compared to chloride- or nitrate-derived films, which modifies junction electrostatics in the final device [3]. Procurement for aqueous spray pyrolysis, sol-gel dip-coating, or aerosol-assisted CVD processes where water solubility and moderate decomposition temperature are advantageous should prioritize indium acetate.

Certified Indium Content for Stoichiometric Synthesis

For applications demanding precise stoichiometric control—including semiconductor nanocrystal synthesis, catalyst preparation, and coordination complex formation—selection of the appropriate indium acetate grade based on certified indium content is critical for batch-to-batch reproducibility. Commercial indium acetate is not stoichiometric In(CH₃COO)₃ but rather exists as basic acetate InOH(CH₃COO)₂, resulting in actual indium content of 43–45.5% by weight depending on grade [1]. Standard grade (43% ±1.5% In), Premium grade (45% ±0.5% In), and Premium Plus grade (45.5% ±0.5% In) provide defined tolerance windows [1]. Additionally, 99.99% purity material (trace metal basis) is available for applications sensitive to transition metal contamination [2]. Procurement decisions should specify the required indium content and purity grade based on the sensitivity of the target synthesis to stoichiometric variation and impurity tolerance.

Application
Selection Property
Validation Focus
Cadmium-Free Quantum Dot Synthesis
Quantum yield and emission wavelength dependence on precursor counterion
Core/shell QY and PL peak benchmarking across indium sources
Perovskite QD Surface Passivation
Surface defect passivation using metal acetate treatment
Emission linewidth (FWHM) and photostability after passivation
In₂O₃ and ITO Thin-Film Deposition
Water-soluble precursor with clean, moderate-temperature decomposition
Film morphology, decomposition profile, and junction electrostatics
Stoichiometric Synthesis & QC
Defined indium content and certified purity grade
Batch-to-batch stoichiometric control and trace-metal impurity limits

Technical Documentation Hub

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